N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine
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Overview
Description
N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound features substitutions at the N2 and N4 positions with 3-fluorophenyl and p-tolyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 3-fluoroaniline, p-toluidine, and a suitable pteridine precursor.
Reaction Steps:
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions could modify the functional groups or the core structure.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe due to the pteridine core.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: It could act as a catalyst or intermediate, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N2-phenyl-N4-(p-tolyl)pteridine-2,4-diamine: Similar structure but without the fluorine substitution.
N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine: Chlorine substitution instead of fluorine.
N2-(3-fluorophenyl)-N4-(m-tolyl)pteridine-2,4-diamine: Different position of the tolyl group.
Uniqueness
The presence of the 3-fluorophenyl and p-tolyl groups in N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine may confer unique properties such as enhanced binding affinity, altered electronic properties, or increased stability compared to similar compounds.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKZSPFKEKVOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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